5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride
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Overview
Description
5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride is a chemical compound with the CAS Number: 1628783-92-5 . It is a white to yellow solid and has a molecular weight of 177.63 .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.1]heptanes has been achieved by the reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation have been studied .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO.ClH/c15-10-12-6-13(7-12,9-14-8-12)11-4-2-1-3-5-11;/h1-5,14-15H,6-10H2;1H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reduction of spirocyclic oxetanyl nitriles . At room temperature, only AlCl3 and FeCl3 showed a notable catalytic activity: 40–50% conversion .Physical and Chemical Properties Analysis
This compound is a white to yellow solid with a molecular weight of 177.63 . It has a storage temperature of 2-8 C .Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that bicyclo[3.1.1]heptanes, a class of compounds to which it belongs, have been proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds . This suggests that 5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride may interact with enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
It is known that the compound was synthesized by reduction of spirocyclic oxetanyl nitriles
Properties
IUPAC Name |
5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c15-11(16)13-6-12(7-13,8-14-9-13)10-4-2-1-3-5-10;/h1-5,14H,6-9H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGSVZSJVQBHHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(CNC2)C(=O)O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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